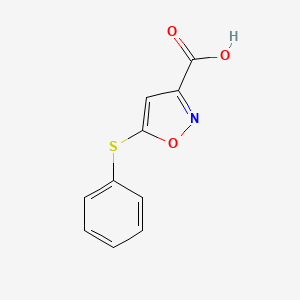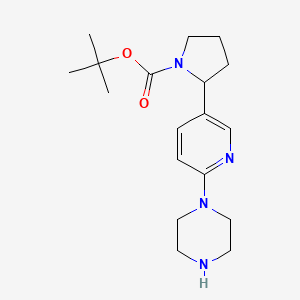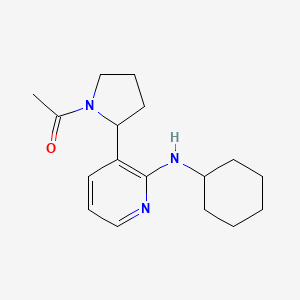
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclohexylamino group
準備方法
The synthesis of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimizing these reactions for scalability and cost-effectiveness.
化学反応の分析
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, while the cyclohexylamino group can enhance the compound’s affinity and specificity .
類似化合物との比較
Similar compounds include those with pyrrolidine and pyridine rings, such as pyrrolizines and pyrrolidine-2-one derivatives . These compounds share some structural features but differ in their specific functional groups and biological activities. The uniqueness of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone lies in its combination of these rings with a cyclohexylamino group, which can confer distinct chemical and biological properties.
特性
分子式 |
C17H25N3O |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
1-[2-[2-(cyclohexylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13(21)20-12-6-10-16(20)15-9-5-11-18-17(15)19-14-7-3-2-4-8-14/h5,9,11,14,16H,2-4,6-8,10,12H2,1H3,(H,18,19) |
InChIキー |
GCNASWILRRCXCK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
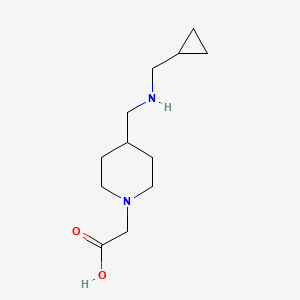
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)
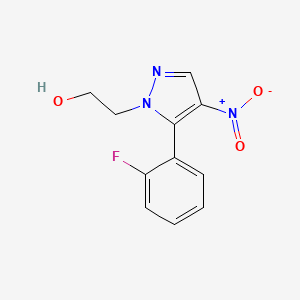
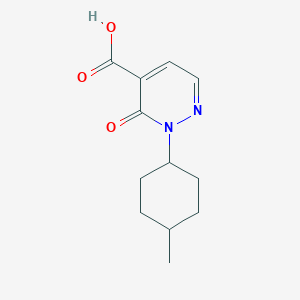
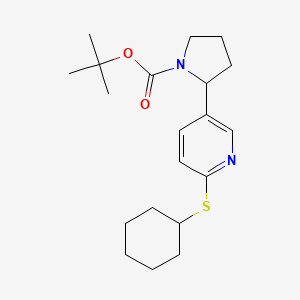

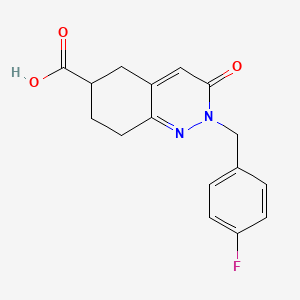

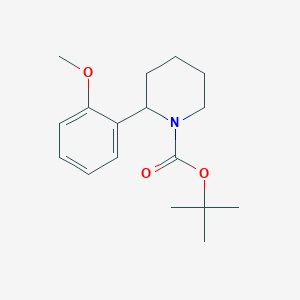
![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
